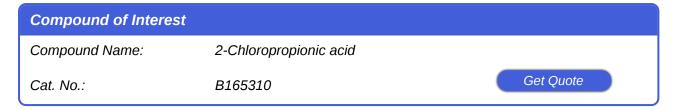


# Application of 2-Chloropropionic Acid in Agrochemical Synthesis: Detailed Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **2-chloropropionic acid** and its derivatives as key intermediates in the synthesis of various agrochemicals. The focus is on providing practical, reproducible methodologies and relevant quantitative data to aid in research and development.

# Introduction: The Role of 2-Chloropropionic Acid in Agrochemicals

**2-Chloropropionic acid**, particularly its chiral enantiomers, is a fundamental building block in the synthesis of a wide range of herbicides and, to a lesser extent, fungicides and plant growth regulators. Its chemical structure allows for the introduction of a propionate moiety, which is crucial for the biological activity of several classes of agrochemicals. The primary application lies in the production of aryloxyphenoxypropionate ("fop") herbicides, which are highly effective against grass weeds in broadleaf crops. Additionally, it serves as a precursor for other herbicides such as Dalapon and Lactofen.

# Herbicide Synthesis Protocols Utilizing 2-Chloropropionic Acid Derivatives



This section details the synthesis of three major herbicides derived from **2-chloropropionic acid**: Dalapon, Lactofen, and Quizalofop-p-ethyl.

# Synthesis of Dalapon (2,2-Dichloropropionic Acid)

Dalapon is a selective herbicide used for the control of annual and perennial grasses.[1] Its synthesis involves the direct chlorination of propionic acid.

#### Experimental Protocol:

- Reaction Setup: In a 1-liter four-necked flask equipped with a reflux condenser, mechanical stirrer, thermometer, and a gas inlet tube, place 370 g (5 mol) of propionic acid and 52 g (0.4 mol) of propionic anhydride.
- Chlorination: Heat the mixture to approximately 110-120°C. Introduce chlorine gas (Cl<sub>2</sub>) at a steady rate. For the synthesis of 2,2-dichloropropionic acid, the temperature is typically raised to 150-160°C after the initial monochlorination.
- Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the ratio of mono-, di-, and trichlorinated products.
- Work-up: Upon completion of the reaction, the crude 2,2-dichloropropionic acid is purified by fractional distillation under reduced pressure.
- Salt Formation: For commercial formulations, the resulting 2,2-dichloropropionic acid is neutralized with a base, such as sodium hydroxide, in a controlled pH environment to produce the sodium salt of Dalapon.[2]

Logical Workflow for Dalapon Synthesis:





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Caption: Synthesis of Dalapon via chlorination of propionic acid.

# **Synthesis of Lactofen**

Lactofen is a diphenyl ether herbicide used for post-emergence control of broadleaf weeds.[3] The synthesis involves the esterification of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid with ethyl 2-chloropropionate.

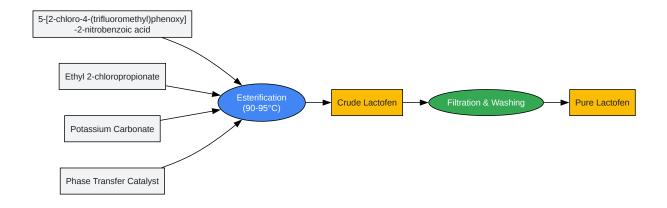
#### Experimental Protocol:

- Preparation of Solution A: In a 100 L reactor, add 73.25 kg of ethyl 2-chloropropionate. With agitation, add 19.73 kg of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid. Warm the mixture to 80-85°C to obtain a clear solution.
- Preparation of Solution B: In a separate 150 L reactor, add 43.95 kg of ethyl 2chloropropionate and 9.15 kg of potassium carbonate. Heat the stirred mixture to 80-85°C.
- Reaction: Add Solution A to Solution B at 80-85°C. After the addition is complete, raise the temperature to 90-95°C and add 0.2 kg of a phase transfer catalyst (e.g., benzyltriethylammonium chloride).
- Incubation: Maintain the reaction mixture at 90-95°C for 6-8 hours. Monitor the reaction completion by HPLC.



 Work-up: After the reaction is complete, filter the mixture. The filtrate is then washed with water until neutral. The organic layer is separated, and excess ethyl 2-chloropropionate is removed by distillation to yield Lactofen.

Logical Workflow for Lactofen Synthesis:



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Caption: Synthesis of Lactofen via esterification.

# Synthesis of Quizalofop-p-ethyl

Quizalofop-p-ethyl is a selective, post-emergence aryloxyphenoxypropionate herbicide. The synthesis described here starts from (R)-2-(4-hydroxyphenoxy)propionic acid, which can be synthesized from **2-chloropropionic acid**.

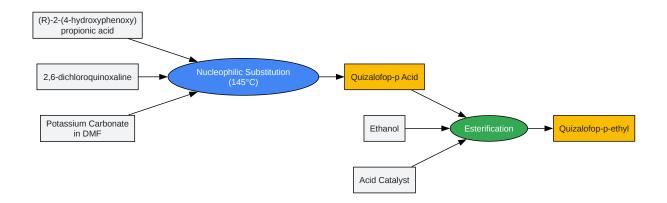
#### Experimental Protocol:

Reaction Setup: In a 100 mL reaction flask, dissolve 3.0 g (0.02 mol) of (R)-2-(4-hydroxyphenoxy)propionic acid in 40 mL of N,N-dimethylformamide (DMF).



- Base Addition: Add 4.46 g (0.033 mol) of potassium carbonate to the solution at room temperature and stir for 15-30 minutes.
- First Reaction Stage: Heat the mixture to 75°C and stir for 2 hours.
- Second Reactant Addition: Add 3.28 g (0.02 mol) of 2,6-dichloroquinoxaline to the reaction mixture.
- Second Reaction Stage: Increase the temperature to 145°C and maintain the reaction for 6 hours.
- Work-up: After completion, cool the reaction mixture to room temperature. Pour the solution into 250 mL of ice water and acidify with hydrochloric acid to a pH of 4-5.
- Isolation: The precipitated solid, (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid, is collected by filtration, washed with water, and dried.
- Esterification: The resulting acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Quizalofop-p-ethyl.

Logical Workflow for Quizalofop-p-ethyl Synthesis:





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Caption: Synthesis of Quizalofop-p-ethyl.

#### **Mechanism of Action of Derived Herbicides**

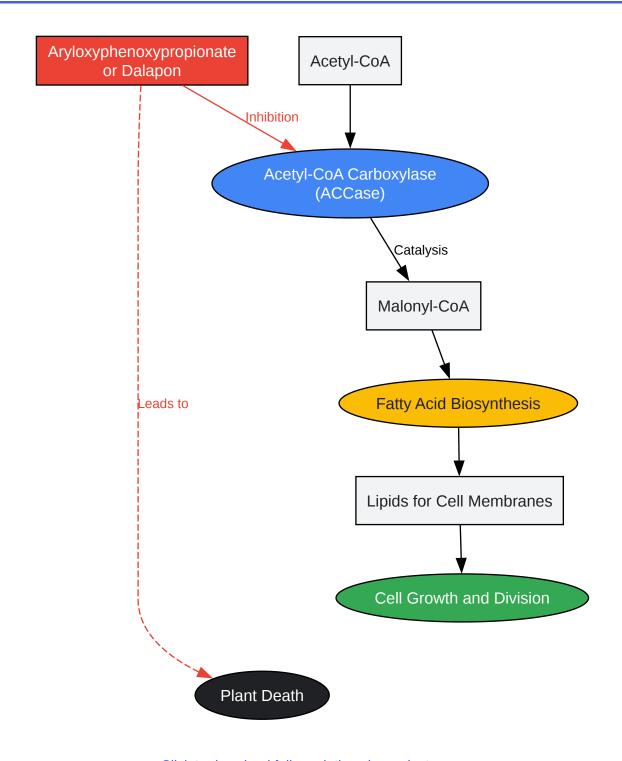
The herbicides synthesized from **2-chloropropionic acid** derivatives exhibit distinct mechanisms of action.

# Aryloxyphenoxypropionates (e.g., Quizalofop-p-ethyl) and Dalapon: ACCase Inhibition

Aryloxyphenoxypropionate ("fop") herbicides and Dalapon act by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase).[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By blocking this enzyme, these herbicides disrupt the production of lipids, leading to a cessation of growth and eventual death of susceptible grass species.

Signaling Pathway of ACCase Inhibition:





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Caption: Mechanism of action of ACCase-inhibiting herbicides.

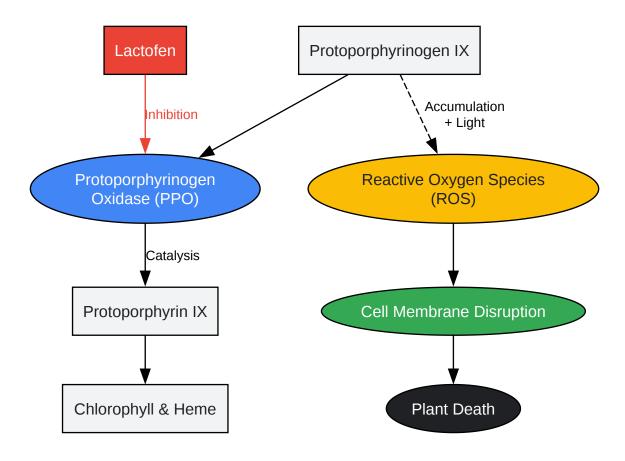
# Diphenyl Ethers (e.g., Lactofen): PPO Inhibition

Lactofen and other diphenyl ether herbicides inhibit the enzyme protoporphyrinogen oxidase (PPO).[3] This enzyme is involved in the synthesis of chlorophyll and heme. Inhibition of PPO



leads to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Signaling Pathway of PPO Inhibition:



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Caption: Mechanism of action of PPO-inhibiting herbicides.

# **Quantitative Data on Agrochemical Efficacy**

The following tables summarize key quantitative data regarding the toxicity and efficacy of the discussed herbicides.

Table 1: Toxicological Data



Herbicide	Acute Oral LD50 (Rat)	Acute Dermal LD50 (Rabbit)	Reference(s)
Dalapon	7570 - 9330 mg/kg	>4600 mg/kg	[6]
Lactofen	>5000 mg/kg	>2000 mg/kg	[7][8]
Quizalofop-p-ethyl	1182 - 1670 mg/kg	>2000 mg/kg	[9]

Table 2: Herbicidal Efficacy Data (IC50 and Field Trials)

Herbicide	Target Enzyme	IC50	Target Weeds	Applicati on Rate	Weed Control Efficacy	Referenc e(s)
Dalapon	ACCase	Not Available	Annual and perennial grasses	1.12 kg a.i./ha	Significant suppressio n	[10]
Lactofen	PPO	Not Available	Broadleaf weeds	10 fl oz/acre	Suppresse d germinatio n	[8]
Quizalofop- p-ethyl	ACCase	41.19 nM (E. crusgalli)	Grass weeds (e.g., E. crus-galli, S. glauca)	50 g/ha	77% increase in kernel yield over weedy check in groundnut	[11]
Quizalofop- p-ethyl	ACCase	Not Available	Grass weeds (E. crus-galli)	600 ml/ha	90% number reduction, 96% dry weight reduction	[2]



### Conclusion

**2-Chloropropionic acid** and its derivatives are indispensable intermediates in the agrochemical industry. The protocols and data presented herein provide a comprehensive resource for the synthesis and understanding of key herbicides. Further research into the development of novel agrochemicals from this versatile building block is encouraged to address the ongoing challenges in weed management and crop protection.

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